Tert-butyl ((4-bromothiazol-2-YL)methyl)carbamate
Description
FTIR Analysis
| Band (cm⁻¹) | Assignment |
|---|---|
| 1700–1680 | C=O stretch (carbamate carbonyl) |
| 1520–1480 | C–N stretch (carbamate) |
| 1250–1220 | C–O–C asymmetric stretch (tert-butyl ether) |
| 680–650 | C–Br stretch |
¹H NMR (400 MHz, CDCl₃)
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 1.56 | Singlet | 9H | tert-butyl CH₃ |
| 4.32 | Singlet | 2H | N–CH₂–thiazole |
| 6.78 | Singlet | 1H | Thiazole C5–H |
¹³C NMR (100 MHz, CDCl₃)
| δ (ppm) | Assignment |
|---|---|
| 28.2 | tert-butyl CH₃ |
| 83.0 | Quaternary C (tert-butyl) |
| 106.4 | Thiazole C5 |
| 152.5 | Carbamate carbonyl |
| 160.9 | Thiazole C2 |
HRMS (ESI+)
| Observed m/z | Calculated m/z (C₉H₁₃BrN₂O₂S) | Error (ppm) |
|---|---|---|
| 293.1810 | 293.1812 | 0.68 |
Data correlates with literature reports for analogous compounds.
Thermodynamic Properties and Phase Behavior
Phase Transitions :
Properties
IUPAC Name |
tert-butyl N-[(4-bromo-1,3-thiazol-2-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2S/c1-9(2,3)14-8(13)11-4-7-12-6(10)5-15-7/h5H,4H2,1-3H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYDORKAYMLLLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC(=CS1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101192297 | |
| Record name | 1,1-Dimethylethyl N-[(4-bromo-2-thiazolyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101192297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
697299-87-9 | |
| Record name | 1,1-Dimethylethyl N-[(4-bromo-2-thiazolyl)methyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=697299-87-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[(4-bromo-2-thiazolyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101192297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Carbamate Formation from (4-Bromothiazol-2-yl)methylamine
Overview:
This method involves the reaction of (4-bromothiazol-2-yl)methylamine with di-tert-butyl dicarbonate (Boc2O) in anhydrous dichloromethane (DCM) to form the tert-butyl carbamate derivative.
Reaction Conditions and Procedure:
| Parameter | Details |
|---|---|
| Starting Material | (4-Bromothiazol-2-yl)methylamine (3.68 mmol) |
| Reagent | Di-tert-butyl dicarbonate (4.13 mmol) |
| Solvent | Anhydrous dichloromethane (15 mL) |
| Temperature | Room temperature |
| Reaction Time | 4 hours |
| Purification | Flash chromatography on silica gel (0-20% EtOAc/hexanes) |
| Yield | 72% |
Experimental Notes:
The amine is dissolved in anhydrous DCM, and Boc2O is added. The mixture is stirred at room temperature for 4 hours. After reaction completion, the product is purified by flash chromatography to afford tert-butyl ((4-bromothiazol-2-yl)methyl)carbamate as a pure compound.
Preparation via Lithiation of tert-Butyl 4-bromothiazol-2-ylcarbamate Followed by Workup
Overview:
This approach uses lithiation of a bromothiazole carbamate precursor with lithium diisopropylamide (LDA) or n-butyllithium in tetrahydrofuran (THF), followed by aqueous quenching and extraction to yield the carbamate product.
Reaction Conditions and Procedure:
| Parameter | Details |
|---|---|
| Starting Material | tert-Butyl 5-bromothiazol-2-ylcarbamate (varied scale) |
| Base | Lithium diisopropylamide (LDA) or n-butyllithium |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 0 to 20 °C |
| Reaction Time | 0.6 to 12.25 hours |
| Workup | Quenched with water or saturated NH4Cl solution |
| Extraction | Ethyl acetate, washed with brine, dried over MgSO4 |
| Purification | Silica gel chromatography or direct isolation |
| Yield | 78% to 100% |
Representative Experimental Procedure:
- Diisopropylamine (2.3 mL, 16 mmol) is dissolved in 30 mL THF and cooled to 0 °C.
- n-Butyllithium (2.5 M in hexane, 6.4 mL, 16 mmol) is added slowly and stirred for 20 minutes to form LDA.
- tert-Butyl 5-bromothiazol-2-ylcarbamate (1.5 g, 5.4 mmol) is added dropwise in THF.
- After 15 minutes, water (2 mL) is added, and the mixture is warmed to room temperature and stirred for 12 hours.
- The reaction is diluted with saturated aqueous NH4Cl, extracted with ethyl acetate, washed, dried, and concentrated to yield the product as a brown solid with 100% yield.
- In another scale-up, the reaction is performed at 0–7 °C with careful temperature control during the addition of the bromothiazol carbamate to the LDA solution, followed by quenching and purification to afford a 96% yield of the product with characteristic NMR data confirming structure.
- The reaction is sensitive to moisture and oxygen, thus often conducted under inert atmosphere (nitrogen or argon).
Direct Carbamate Formation from 2-Amino-6-bromothiazole
Overview:
This method involves direct Boc protection of 2-amino-6-bromothiazole using di-tert-butyl dicarbonate in the presence of a base such as sodium bicarbonate and catalytic 4-dimethylaminopyridine (DMAP).
Reaction Conditions and Procedure:
| Parameter | Details |
|---|---|
| Starting Material | 2-Amino-6-bromothiazole hydrobromide (33 mmol) |
| Reagents | Di-tert-butyl dicarbonate (36 mmol), DMAP (0.33 mmol) |
| Solvent | tert-Butyl alcohol or dichloromethane |
| Base | Sodium bicarbonate (NaHCO3) |
| Temperature | Room temperature to 50 °C |
| Reaction Time | 16 to 24 hours, with heating steps |
| Purification | Filtration, washing, silica gel chromatography |
| Yield | 49% to quantitative depending on conditions |
- The amino bromothiazole salt is shaken with saturated NaHCO3 and extracted with ethyl acetate.
- The organic layer is treated with DMAP and di-tert-butyl dicarbonate, stirred at room temperature for 16 hours.
- Additional Boc2O and heating at 50 °C may be applied to drive the reaction to completion.
- The product is isolated by filtration, washing, and chromatographic purification to yield tert-butyl (5-bromothiazol-2-yl)carbamate as a cream solid.
Summary Table of Preparation Methods
| Method | Key Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Carbamate formation from (4-bromothiazol-2-yl)methylamine + Boc2O | Anhydrous DCM, room temp, 4 h | 72 | Straightforward Boc protection |
| Lithiation of tert-butyl 5-bromothiazol-2-ylcarbamate with LDA or n-BuLi | THF, 0–20 °C, 0.6–12 h, aqueous quench | 78–100 | Requires inert atmosphere, high purity |
| Direct Boc protection of 2-amino-6-bromothiazole | Boc2O, DMAP, NaHCO3, tert-butyl alcohol or DCM, RT to 50 °C | 49–quant. | Longer reaction time, multiple additions of Boc2O |
Research Findings and Analytical Data
-
- Final products typically isolated as brown or cream solids, often requiring chromatographic purification to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl ((4-bromothiazol-2-YL)methyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction under specific conditions.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of new thiazole derivatives with different substituents.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Hydrolysis: Formation of the corresponding amine and carbon dioxide.
Scientific Research Applications
Chemical Overview
- Molecular Formula : C₉H₁₃BrN₂O₂S
- Molecular Weight : 293.18 g/mol
- CAS Number : 697299-87-9
The compound features a thiazole ring, a bromomethyl group, and a tert-butyl carbamate moiety, which contribute to its reactivity and interaction with biological systems.
Chemistry
Tert-butyl ((4-bromothiazol-2-YL)methyl)carbamate serves as a building block in the synthesis of more complex molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its unique functional groups that allow for further modifications.
Biology
In biological research, this compound is used to study enzyme inhibitors and as a probe in biochemical assays. Its ability to interact with specific molecular targets makes it useful in understanding enzyme mechanisms and metabolic pathways.
Medicine
The compound has been investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis. Its structural characteristics suggest it may have applications in developing new medications targeting various diseases.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials, enhancing the efficiency of chemical processes through its reactivity.
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Compounds containing thiazole rings are known for their antimicrobial properties. Studies have highlighted this compound's potential as an antimicrobial agent against various pathogens.
- Antitumor Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation by targeting specific proteins involved in cancer pathways.
Case Studies and Research Findings
- Inhibition of Lysyl Oxidase : A study demonstrated that related compounds significantly inhibit lysyl oxidase, an enzyme involved in collagen crosslinking, suggesting potential for delaying tumor growth.
- Antimicrobial Efficacy : Research has shown that thiazole derivatives effectively inhibit bacterial growth. The presence of the bromine atom enhances reactivity, making it a candidate for further investigation as an antimicrobial agent.
- Pharmacokinetic Properties : Related compounds indicate improved absorption and distribution characteristics, enhancing therapeutic potential in clinical applications.
Mechanism of Action
The mechanism of action of tert-butyl ((4-bromothiazol-2-YL)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the thiazole ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The carbamate group can also undergo hydrolysis, releasing the active amine that interacts with the target molecules .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Halogenated Thiazole Derivatives
The compound shares structural similarities with other halogenated Boc-protected thiazoles, such as:
- tert-Butyl (4-chlorothiazol-2-yl)carbamate (CAS: 944804-88-0) : Synthesized using chlorinating agents like ClCN and Ph3P, this derivative exhibits lower reactivity in Suzuki-Miyaura couplings compared to its brominated analog due to the weaker C–Cl bond .
- tert-Butyl (4-iodothiazol-2-yl)carbamate (CAS: 7336-54-1) : The iodine substituent enhances electrophilicity, making it more reactive in cross-coupling reactions, though its stability is reduced compared to the bromo derivative .
Methyl-Substituted Analogs
- tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate (CAS: 1000576-79-3) : The methyl group adjacent to the carbamate reduces steric hindrance, enhancing solubility in polar solvents compared to the parent compound .
- tert-Butyl (4-(bromomethyl)thiazol-2-yl)carbamate (CAS: 1001419-35-7) : The bromine is positioned on the methyl group rather than the thiazole ring, altering reactivity toward nucleophilic substitutions .
Non-Halogenated Derivatives
- tert-Butyl ((4-carbamothioylthiazol-2-yl)methyl)carbamate (CAS: 182120-83-8) : Replacing bromine with a carbamothioyl group shifts utility toward metal chelation and enzyme inhibition studies .
Biological Activity
Tert-butyl ((4-bromothiazol-2-YL)methyl)carbamate is a chemical compound recognized for its diverse biological activities, particularly in medicinal chemistry. This article examines its biological activity, mechanisms of action, and potential applications based on various research findings.
- Molecular Formula : C₉H₁₃BrN₂O₂S
- Molecular Weight : 293.18 g/mol
- CAS Number : 697299-87-9
The structure includes a thiazole ring, a bromomethyl group, and a tert-butyl carbamate moiety, which contribute to its reactivity and interaction with biological systems .
The biological activity of this compound primarily arises from its ability to interact with various biomolecules through several mechanisms:
- Nucleophilic Substitution : The bromomethyl group can undergo nucleophilic substitution reactions, allowing the compound to form covalent bonds with nucleophiles such as amines and thiols. This reactivity can lead to the inhibition of enzyme activity or modulation of cellular processes.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can affect metabolic pathways and cellular functions. For instance, it may interact with lysyl oxidase (LOX), an enzyme involved in the crosslinking of collagen and elastin .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Compounds containing thiazole rings are known for their antimicrobial properties. Studies have highlighted the potential of this compound as an antimicrobial agent against various pathogens.
- Antitumor Activity : Preliminary studies suggest that this compound may have antitumor effects by inhibiting cancer cell proliferation. Its structural features allow it to target specific proteins involved in cancer pathways, potentially leading to reduced tumor growth .
Case Studies and Research Findings
- Inhibition of Lysyl Oxidase : A study focused on inhibitors of LOX demonstrated that related compounds exhibit significant efficacy in delaying tumor growth. This compound's structural similarity suggests it may possess similar inhibitory effects .
- Antimicrobial Efficacy : Research has shown that thiazole derivatives can effectively inhibit bacterial growth. The presence of the bromine atom enhances the reactivity of the compound, making it a candidate for further investigation as an antimicrobial agent.
- Pharmacokinetic Properties : The pharmacokinetics of related compounds indicate improved absorption and distribution characteristics, which may enhance the therapeutic potential of this compound in clinical applications .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| This compound | Antimicrobial, Antitumor | Enzyme inhibition via nucleophilic substitution |
| Tert-butyl (4-(bromomethyl)thiazol-2-yl)carbamate | Antimicrobial | Similar mechanism involving nucleophilic attack |
| Tert-butyl (4-methylthiazol-2-yl)carbamate | Antifungal | Interaction with fungal enzymes |
Q & A
Q. What are the standard synthetic routes for preparing tert-butyl ((4-bromothiazol-2-yl)methyl)carbamate?
The synthesis typically involves multi-step protocols utilizing palladium-catalyzed cross-coupling reactions and carbamate protection strategies. For example:
- Step 1 : Coupling of tert-butyl carbamate derivatives with bromothiazole intermediates under inert atmospheres (e.g., nitrogen) using catalysts like Pd₂(dba)₃ and ligands such as BINAP .
- Step 2 : Deprotection of the tert-butoxycarbonyl (Boc) group under acidic conditions (e.g., HCl/MeOH) to yield the final product . Key considerations include solvent selection (e.g., toluene or DMF) and reaction temperature optimization to achieve yields >80% .
Q. What analytical techniques are recommended for characterizing this compound?
- NMR Spectroscopy : For confirming structural integrity, particularly the Boc group (δ ~1.4 ppm for tert-butyl protons) and bromothiazole signals .
- Mass Spectrometry (MS) : To verify molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .
- HPLC : For assessing purity (>95%) and detecting impurities .
Q. How should this compound be stored to ensure stability?
- Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the Boc group.
- Avoid exposure to strong acids/bases or oxidizing agents, which may degrade the compound .
Advanced Research Questions
Q. How can reaction yields be optimized in palladium-catalyzed coupling steps involving this compound?
- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂, PdCl₂) with ligands (BINAP, XPhos) to enhance coupling efficiency .
- Solvent Effects : Polar aprotic solvents (DMF, THF) improve solubility of bromothiazole intermediates .
- Temperature Control : Reactions at 80–100°C under nitrogen achieve higher conversions, as demonstrated in tert-butyl carbamate syntheses .
Q. What strategies resolve structural ambiguities in crystallographic studies of this compound?
- X-ray Crystallography : Use SHELXL for refining crystal structures, especially to confirm bromothiazole geometry and Boc group orientation .
- Hydrogen Bond Analysis : Investigate intermolecular interactions (e.g., N–H···O bonds) to explain packing patterns .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
- The 4-bromothiazole moiety acts as an electrophilic center, facilitating SNAr reactions with amines or thiols.
- DFT Calculations : Model transition states to predict regioselectivity in substitutions .
Q. How does the Boc group influence the compound’s stability under varying pH conditions?
- Acidic Conditions (pH <3) : Rapid Boc deprotection occurs via protonation of the carbonyl oxygen, forming tert-butyl cations .
- Basic Conditions (pH >10) : Hydrolysis is slower but detectable; monitor by TLC or HPLC .
Methodological Challenges
Q. What are common pitfalls in scaling up syntheses of this compound?
- Exothermic Reactions : Control temperature during Boc deprotection to avoid side reactions (e.g., tert-butyl cation rearrangements) .
- Purification Issues : Use flash chromatography (silica gel, ethyl acetate/hexane gradients) to separate bromothiazole byproducts .
Q. How can impurities be identified and quantified in batch preparations?
- LC-MS/MS : Detect trace impurities (e.g., debrominated analogs) with sensitivity <0.1% .
- Spiking Experiments : Compare retention times with synthesized reference standards .
Applications in Drug Discovery
Q. How is this compound utilized in PROTAC (Proteolysis-Targeting Chimera) development?
- Serve as a linker component connecting E3 ligase ligands to target protein binders.
- Example: In PROTACs targeting kinase degradation, the bromothiazole group enables functionalization via Suzuki-Miyaura couplings .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
